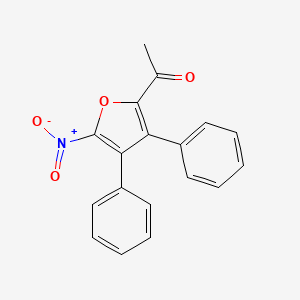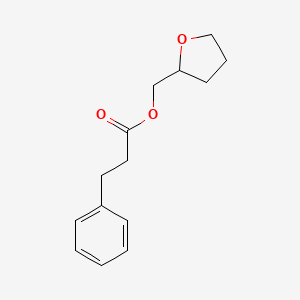
Tetrahydro-2-furanylmethyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2-furanylmethyl 3-phenylpropanoate: is an organic compound with the molecular formula C14H18O3 . It is a derivative of 3-phenylpropanoic acid, where the carboxyl group is esterified with tetrahydro-2-furanylmethyl alcohol. This compound is known for its unique structural features, which include a tetrahydrofuran ring and a phenylpropanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The preparation of tetrahydro-2-furanylmethyl 3-phenylpropanoate typically involves the esterification of 3-phenylpropanoic acid with tetrahydro-2-furanylmethyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Microbial Biotransformation: Another method involves the use of microbial biotransformation, where specific strains of microorganisms are employed to catalyze the esterification process.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrahydro-2-furanylmethyl 3-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and amines are typically used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 3-phenylpropanoic acid derivatives.
Reduction: Tetrahydro-2-furanylmethyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Building Blocks: Tetrahydro-2-furanylmethyl 3-phenylpropanoate is used as a precursor in the synthesis of chiral building blocks for pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: This compound is used in studies involving esterases and lipases to understand enzyme-substrate interactions and enzyme kinetics.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various drug molecules, particularly those targeting metabolic and inflammatory pathways.
Industry:
Mechanism of Action
The mechanism of action of tetrahydro-2-furanylmethyl 3-phenylpropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-phenylpropanoic acid, which then exerts its effects by modulating various biochemical pathways. The tetrahydrofuran ring enhances the compound’s stability and bioavailability, making it more effective in its applications .
Comparison with Similar Compounds
Ethyl 3-phenylpropanoate: Similar ester structure but with an ethyl group instead of tetrahydro-2-furanylmethyl.
Methyl 3-phenylpropanoate: Another ester with a methyl group.
3-Phenylpropanoic acid: The parent acid without esterification.
Uniqueness:
Structural Features: The presence of the tetrahydrofuran ring in tetrahydro-2-furanylmethyl 3-phenylpropanoate provides unique steric and electronic properties that are not present in its simpler analogs.
Enhanced Stability: The tetrahydrofuran ring contributes to the compound’s enhanced stability and resistance to hydrolysis compared to other esters.
Properties
CAS No. |
4647-36-3 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 3-phenylpropanoate |
InChI |
InChI=1S/C14H18O3/c15-14(17-11-13-7-4-10-16-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
InChI Key |
VWYOSIFUYWYWEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Purin-2-amine, 6-chloro-9-[[4-(chloromethyl)phenyl]methyl]-](/img/structure/B15214614.png)
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidine-4-carboxamide](/img/structure/B15214618.png)
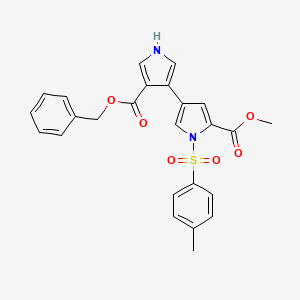
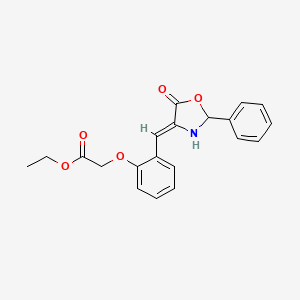
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)

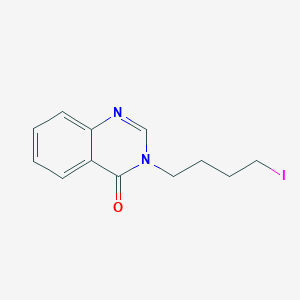
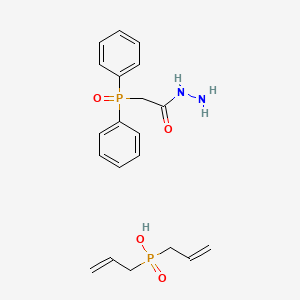
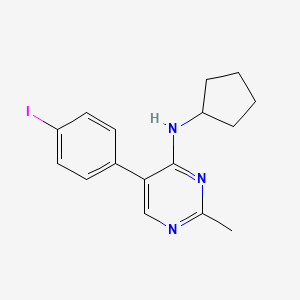
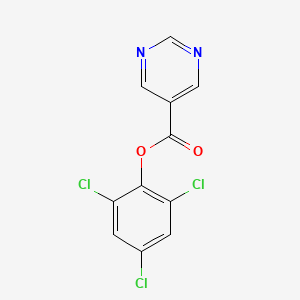
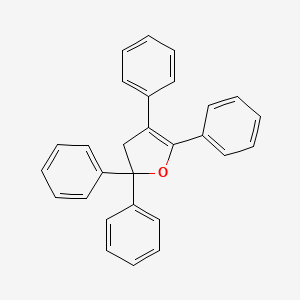
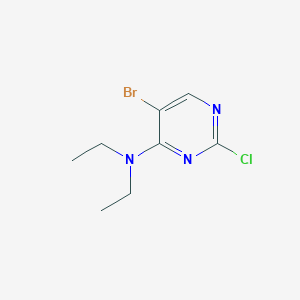
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
